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Compound of Interest

Compound Name: 44-Homooligomycin A

Cat. No.: B15560463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 44-
Homooligomycin A as a promising antitumor agent. Drawing upon data from its close

structural and functional analog, Oligomycin A, this document details its mechanism of action,

quantitative cytotoxicity, and the molecular pathways it modulates. Detailed experimental

protocols for assessing its efficacy are also provided for research and development purposes.

Executive Summary
44-Homooligomycin A, a member of the oligomycin family of macrolides, exerts its potent

antitumor effects primarily through the targeted inhibition of mitochondrial F₀F₁ ATP synthase.

This disruption of cellular energy metabolism leads to a cascade of events culminating in

programmed cell death, or apoptosis. While specific quantitative data for 44-Homooligomycin
A is limited, the extensive research on Oligomycin A provides a strong framework for

understanding its therapeutic potential. This guide summarizes the available data, outlines key

experimental methodologies, and visualizes the underlying signaling pathways to support

further investigation into this compound's development as a cancer therapeutic.

Mechanism of Action
44-Homooligomycin A's primary molecular target is the F₀ subunit of mitochondrial ATP

synthase, a critical enzyme complex responsible for the majority of cellular ATP production

through oxidative phosphorylation. By binding to this proton channel, 44-Homooligomycin A
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effectively blocks the transit of protons, thereby uncoupling the electron transport chain from

ATP synthesis. This leads to a rapid depletion of intracellular ATP, triggering a cellular energy

crisis and initiating the intrinsic pathway of apoptosis[1].

Quantitative Cytotoxicity Data
Due to the limited availability of specific cytotoxicity data for 44-Homooligomycin A, the

following table summarizes the half-maximal inhibitory concentration (IC50) values for its well-

studied analog, Oligomycin A, across various human cancer cell lines. These values indicate a

potent cytotoxic effect, particularly in breast cancer cells.

Cell Line Cancer Type IC50 of Oligomycin A

MCF-7 Breast Adenocarcinoma ~100 nM[2]

MDA-MB-231 Breast Adenocarcinoma ~5-10 µM[2]

HeLa Cervical Cancer
Enhances TRAIL-induced

apoptosis[3]

HepG2 (doxorubicin-resistant) Hepatocellular Carcinoma
Triggers apoptosis and

bypasses drug resistance[4][5]

Note: The IC50 values for Oligomycin A are presented as a proxy for the potential activity of 44-
Homooligomycin A.

Signaling Pathways
The inhibition of mitochondrial ATP synthase by 44-Homooligomycin A initiates a well-defined

signaling cascade leading to apoptosis. The key events are visualized in the following diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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